Nitric acid

Description

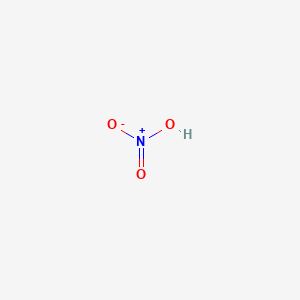

Structure

3D Structure

Properties

IUPAC Name |

nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029685 | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.2 | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals | |

CAS No. |

7697-37-2, 10361-80-5, 78989-43-2 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Praseodymium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric Acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitric-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411VRN1TV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QU581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis and Production Methodologies of Nitric Acid

Catalytic Oxidation of Ammonia (B1221849): Contemporary Process Optimizations

Innovations in Catalyst Design and Performance Enhancement

The catalyst is the heart of the ammonia oxidation reactor. Its design and material composition are crucial for achieving high conversion efficiency and selectivity towards nitric oxide, while minimizing the formation of undesirable by-products like nitrous oxide (N₂O) and nitrogen (N₂). matthey.com Innovations in this area range from refining traditional platinum-based systems to exploring entirely new materials and structures.

The standard catalyst for ammonia oxidation consists of a series of gauzes woven or knitted from platinum-rhodium (Pt-Rh) alloys. google.comsamaterials.com Platinum serves as the primary catalytic material, while rhodium is added primarily to increase the mechanical strength of the gauzes at high operating temperatures and to reduce the rate of platinum loss through volatilization. mgsrefining.comox.ac.uk

During operation, the catalyst gauzes undergo significant surface restructuring, forming features often described as "cauliflower growths." ox.ac.uk These restructured surfaces are believed to be the active sites for the reaction. Advanced analytical techniques like Atom Probe Tomography (APT) are being used to map the atomic-scale compositional gradients within these growths to better understand the catalytic mechanism and guide the development of more efficient catalysts. ox.ac.uk

Table 1: Evolution and Composition of Platinum-Group Metal Catalysts

| Catalyst Generation | Alloy Composition | Key Innovations & Advantages |

|---|---|---|

| Early 20th Century | Pure Platinum (Pt) | Initial catalyst used in the Ostwald process. mgsrefining.complatinuminvestment.com |

| 1930s onwards | Platinum-Rhodium (Pt-Rh) | Addition of Rhodium (Rh) increases mechanical strength and reduces platinum loss. platinuminvestment.com |

| Post-WWII (U.S.S.R.) | 92.5% Pt, 4% Pd, 3.5% Rh (GIAP-1) | Developed to reduce reliance on rhodium, with performance comparable to standard Pt-Rh alloys. ingentaconnect.com |

| 1970s (U.S.S.R.) | 81% Pt, 15% Pd, 3.5% Rh, 0.5% Ru (GIAP-5) | Addition of Palladium (Pd) and Ruthenium (Ru) for higher poison resistance and mechanical strength, reducing metal loss. ingentaconnect.com |

| 1990s onwards | Pt-Rh Knitted Gauzes | Shift from woven to knitted structures for improved durability and efficiency. mgsrefining.complatinuminvestment.com |

While Pt-Rh systems remain the industry standard, significant research is underway to develop alternative catalysts that are more cost-effective and environmentally friendly. One approach involves changing the physical structure of the catalyst support. Instead of gauzes, researchers have explored coating reticulated ceramic or metal foam substrates with active catalytic components. google.comgoogle.com These foam structures can be coated with noble metals or cobalt compounds, offering a different architecture for the reaction. google.com

Another major area of innovation is the development of catalysts based on entirely different materials. A chemical looping strategy has been proposed that uses non-precious, redox-active vanadium pentoxide. advancedsciencenews.com This two-step process achieves high ammonia conversion (97%) and nitric oxide selectivity (99.8%) at lower temperatures (650°C) and atmospheric pressure, reducing the energy intensity and greenhouse gas footprint of the traditional process. advancedsciencenews.com

Zeolite-based catalysts are also promising candidates due to their high surface area and tunable pore structures. researchgate.net Platinum nanoparticles supported on zeolites like Pt/ZSM-5 have shown high catalytic activity and durability. researchgate.net Bimetallic zeolite catalysts, such as those incorporating copper and iron (Cu/Fe), leverage synergistic effects between the two metals to enhance performance. researchgate.net More recent breakthroughs include transition metal-free catalysts like Ba3SiO5−xNyHz, which utilize anion vacancies in their structure as the active sites for ammonia synthesis, pointing to new pathways for catalyst design. bioengineer.org

Platinum and Rhodium Catalytic Systems

Process Parameter Optimization for Yield and Efficiency

The catalytic oxidation of ammonia is highly exothermic and is typically carried out at temperatures between 810°C and 960°C. matthey.comgoogle.com The selectivity towards nitric oxide is favored by higher temperatures and lower pressures. matthey.com

Modern nitric acid plants operate under various pressure regimes, which presents a trade-off. The oxidation reaction is more efficient at medium pressures, while the subsequent absorption of nitrogen dioxide to form this compound is enhanced at high pressures. phxequip.com This has led to the development of three main process types:

Mono Medium Pressure Process: Operates at 4 to 6 bar. This process is more efficient for the oxidation step and allows for better energy recovery. phxequip.com

Mono High Pressure Process: Operates at 8 to 12 bar. The higher pressure enhances the absorption step, allowing for a more compact absorption tower. phxequip.com

Dual Pressure Process: This process attempts to combine the advantages of both by running the ammonia combustion at medium pressure and then compressing the gas to a high pressure for the absorption step. This can achieve high daily production capacities of up to 1,500 tons. phxequip.com

Experimental studies have shown that increasing the operating pressure shifts the onset of the ammonia oxidation reaction to lower temperatures. unizar.esacs.org For example, the temperature shift is more significant when increasing pressure from 10 to 20 bar than from 30 to 40 bar. unizar.es

Table 2: Comparison of this compound Process Pressure Regimes

| Process Type | Oxidation Pressure | Absorption Pressure | Key Characteristics |

|---|---|---|---|

| Mono Medium Pressure | ~4 - 6 bar | ~4 - 6 bar | Higher efficiency in oxidation and energy recovery. phxequip.com |

| Mono High Pressure | ~8 - 12 bar | ~8 - 12 bar | Enhanced absorption efficiency; smaller absorption tower. phxequip.com |

The final stage of this compound production occurs in an absorption tower, where nitrogen dioxide (NO₂) gas reacts with water to form this compound. theengineer.co.uk The design of these columns is critical for achieving the desired acid concentration and minimizing the emission of unreacted nitrogen oxides (NOₓ) into the atmosphere. researchgate.net

These towers are typically large sieve tray columns, which can be over 80 meters tall. google.comntnu.no They may contain between 25 and 35 sieve trays. google.com In the column, gas flows upwards in counter-current to a stream of water flowing downwards. google.com The reaction is exothermic, so the trays are often equipped with heat transfer coils to cool the liquid and improve absorption efficiency, as lower temperatures favor the reactions. ntnu.no

Innovations in column design include extended absorption columns that use a closed chilled-water circuit to further improve efficiency and reduce emissions. casale.ch The performance of absorption towers is sensitive to operating parameters such as temperature, pressure, and the concentration of excess oxygen. researchgate.net Therefore, process modeling and simulation are used extensively to optimize the operation of the absorption column, with the goal of increasing the final acid concentration while lowering NOₓ in the tail gas. researchgate.netscientific.net Diagnostic tools like tracer scans can be used on operating columns to identify and correct issues like tray flooding or weeping, further optimizing performance. matthey.com

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 944 |

| Ammonia | 222 |

| Platinum | 23934 |

| Rhodium | 23932 |

| Nitrogen dioxide | 3352504 |

| Nitric oxide | 145068 |

| Palladium | 23933 |

| Ruthenium | 23936 |

| Vanadium pentoxide | 14812 |

| Water | 962 |

| Cobalt | 23938 |

| Copper | 23978 |

| Iron | 23925 |

| Barium | 5280436 |

| Silicon | 5461123 |

| Oxygen | 977 |

| Nitrogen | 947 |

| Hydrogen | 961 |

| Sulfuric acid | 1118 |

| Benzene (B151609) | 241 |

| Nitrobenzene | 7416 |

| Aniline | 6115 |

| Methane | 297 |

Temperature and Pressure Regimes in Oxidation Reactors

Technological Advancements in this compound Manufacturing

The production of this compound, a cornerstone of the chemical industry, has evolved significantly from its early methods. Modern manufacturing is characterized by a continuous drive for greater efficiency, improved safety, and reduced environmental impact. Technological advancements have focused on intensifying reaction conditions, optimizing energy usage, and refining purification processes to meet the growing demand for high-concentration this compound.

Microreactor Technology in this compound Synthesis

Microreactor technology represents a significant leap forward in chemical synthesis, particularly for highly exothermic and hazardous reactions like nitration. beilstein-journals.orgresearchgate.net These miniaturized devices, with internal dimensions in the sub-millimeter range, offer vastly improved heat and mass transfer compared to conventional batch reactors. dicp.ac.cn This intensification allows for reactions to be conducted under precise isothermal conditions, enhancing safety and often improving yield and selectivity. dicp.ac.cn

The smaller hold-up volume within a microreactor inherently increases operational safety when handling energetic materials. dicp.ac.cn Research has demonstrated the successful and stable execution of nitration processes at higher temperatures than are feasible in traditional reactors, without the formation of by-products. dicp.ac.cn For instance, the nitration of iso-octanol with a mixed acid of this compound and sulfuric acid has been safely conducted at 25-40°C in a microreactor, a significant enhancement compared to the 15°C or lower required for safe operation in batch reactors. dicp.ac.cn Similarly, a high yield of adipic acid (93%) was achieved in a capillary microreactor by oxidizing a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) with 50 wt% this compound. acs.org

The materials used for constructing these reactors are critical due to the corrosive nature of the reactants. Specialized microreactors made from corrosion-resistant materials like Polytetrafluoroethylene (PTFE) and Tantalum have been developed specifically for nitration reactions. researchgate.net The modular nature of these systems allows for easy adaptation to various industrial conditions, potentially reducing the need for pilot-scale plants. researchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry, often utilizing microreactors or tubular reactors, is revolutionizing the synthesis of nitro compounds. beilstein-journals.org This approach moves away from traditional batch processing, where large volumes of reactants are mixed at once, to a continuous process where small streams of reagents are mixed and reacted in a flowing system. europa.eu This methodology offers enhanced safety by minimizing the volume of hazardous material present at any given time and by providing superior temperature control due to a high surface-area-to-volume ratio, which prevents the formation of dangerous "hot-spots" in exothermic reactions. europa.eu

The benefits of continuous flow synthesis are particularly evident for fast, highly exothermic, and selectivity-sensitive nitration reactions. beilstein-journals.org This technique has been shown to reduce reaction times, minimize the formation of side-products, and allow for safe operation at higher temperatures and concentrations. beilstein-journals.orgewadirect.com For example, the synthesis of 2,4,6-trinitrotoluene (B92697) (TNT) can be achieved with a conversion rate of over 99% in 20 minutes under continuous flow conditions, a significant improvement over batch methods which had a low conversion rate under the same conditions. ewadirect.com Furthermore, flow chemistry can enable the use of less hazardous nitrating mixtures, such as 65% this compound with 98% sulfuric acid, instead of more dangerous fuming this compound and oleum. ewadirect.com

The scalability of continuous flow processes is another key advantage. Production can be increased by operating the system for longer periods or by "numbering-up" – running multiple reactors in parallel. researchgate.net This approach has been successfully applied to the synthesis of various compounds, demonstrating its robustness and efficiency. cam.ac.uk

Energy Recovery and Integration in Production Plants

The conventional Ostwald process for this compound production, which involves the catalytic oxidation of ammonia, is a highly exothermic process. acs.orggoogle.com Modern this compound plants are designed as highly integrated systems to recover and reuse this substantial amount of reaction heat, thereby improving energy efficiency and reducing operating costs. stamicarbon.comnawabi.de

Energy recovery systems are a central feature of contemporary plant design. The heat generated during the ammonia combustion stage is typically used to produce high-pressure steam. slideshare.net This steam can then be used to drive the air compressor turbine required for the process, with excess steam often exported for use in other plant operations or for power generation. stamicarbon.comnawabi.de Another critical area for energy recovery is the tail gas. After leaving the absorption section, the tail gas is heated and then expanded through a gas turbine (expander) to recover energy, which also helps to power the air compressor. nawabi.de

Table 1: Energy Recovery and Efficiency in this compound Production

| Technology/Method | Description | Reported Efficiency/Benefit | Source(s) |

|---|---|---|---|

| Integrated Steam System | Heat from the exothermic ammonia oxidation reaction is used to generate high-pressure steam, which powers the compressor train. | A plant can be a net exporter of steam, making the process self-supporting in terms of power. nawabi.deslideshare.net | slideshare.net, nawabi.de |

| Tail Gas Expansion Turbine | Hot tail gases are expanded through a turbine to recover energy, which helps drive the main air compressor. | A standard and essential feature for energy recovery in modern plants. stamicarbon.comnawabi.de | stamicarbon.com, nawabi.de |

| High-Temperature Tail Gas Heating | Locating a tail gas heater in the ammonia burner vessel allows for higher tail gas temperatures. | Enables tail gas temperatures of 480°C, increasing power generation and heat recovery. stamicarbon.com | stamicarbon.com |

| Catalytic NO Oxidation | Proposed heterogeneous catalytic oxidation of NO to NO₂ at ~300°C. | Potential to increase overall plant heat recovery by around 10%. acs.org | acs.org |

| Dual-Pressure Process | Optimizes pressures for reaction (medium) and absorption (high), leading to lower energy consumption. | Offers lower operational expenditure (OPEX) compared to mono-pressure plants, especially at high capacities. stamicarbon.com | stamicarbon.com |

Rectification and Recycling Strategies for Concentrated this compound Production

Weak this compound produced by the Ostwald process (typically 50-68% concentration) forms an azeotropic mixture with water at approximately 68 wt%, which prevents further concentration by simple distillation. gmmpfaudler.comosti.gov To produce highly concentrated this compound (up to 99 wt%), a process known as extractive rectification (or distillation) is required. gmmpfaudler.com This technique involves introducing a dehydrating agent that alters the relative volatility of this compound and water, thereby "breaking" the azeotrope. osti.gov

Two primary extractive agents are used commercially: concentrated sulfuric acid and aqueous solutions of magnesium nitrate (B79036). gmmpfaudler.comresearchgate.net

Sulfuric Acid Process: In this method, concentrated sulfuric acid is fed into the rectification column. It extracts water from the weak this compound, allowing for the distillation of highly concentrated this compound vapor. The diluted sulfuric acid is then reconcentrated and recycled back into the process. gmmpfaudler.com

Magnesium Nitrate Process: An aqueous solution of magnesium nitrate (typically 70-75%) acts as the extractive agent. researchgate.netresearchgate.net Similar to the sulfuric acid process, it binds water, enabling the separation of concentrated this compound. The resulting diluted magnesium nitrate solution is reconcentrated, usually via vacuum evaporation, and recycled in a closed loop, ensuring minimal consumption of the agent. gmmpfaudler.comosti.govresearchgate.net

Table 2: Comparison of Extractive Agents for Concentrated this compound

| Extractive Agent | Typical Feed Concentration | Achievable HNO₃ Concentration | Key Process Feature | Source(s) |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | ~93% H₂SO₄ | Up to 99 wt% | The agent is reconcentrated and recycled internally. | gmmpfaudler.com, researchgate.net |

| **Magnesium Nitrate (Mg(NO₃)₂) ** | 70-75% Mg(NO₃)₂ solution | Up to 99 wt% | The agent is reconcentrated (often by vacuum evaporation) and recycled in a closed loop. | gmmpfaudler.com, osti.gov, researchgate.net |

Alternative and Emerging this compound Production Technologies

While the Ostwald process remains the dominant method for this compound production, research into alternative and emerging technologies is driven by the need for decarbonization, utilization of different feedstocks, and enabling smaller-scale, decentralized production. google.comasme.org

Historically, before the advent of the Haber-Bosch process made ammonia readily available, the Birkeland-Eyde process (or arc process) was used. wikipedia.org This method involved the direct oxidation of atmospheric nitrogen to nitric oxide in a high-temperature electric arc. Though groundbreaking, it was extremely energy-intensive and was quickly superseded by the more efficient Ostwald process. wikipedia.org

Modern emerging technologies include:

Production from Biomass: One alternative pathway involves using syngas derived from the gasification of biomass, such as black liquor from the pulping industry. asme.org This syngas can be used to produce ammonia, which is then converted to this compound via the Ostwald process, offering a route to reduce reliance on fossil fuels. asme.org

Electrochemical Synthesis: AI-based optimization and electrochemical production processes are being explored to improve efficiency and lower the environmental footprint. futuremarketinsights.com This can include processes that utilize carbon dioxide conversion. Another historical method involved the electrolysis of calcium nitrate derived from nitrogenous matter in peat bogs. wikipedia.org

Direct Strong this compound (DSN) Processes: These processes can produce concentrated this compound directly from ammonia, bypassing the need for a separate concentration step. The Uhde process is one such example that has been commercially applied. epa.gov

Catalyst Modifications: Research continues on improving the catalysts used in the Ostwald process itself, aiming to enhance efficiency and reduce emissions of nitrous oxide (N₂O), a potent greenhouse gas. umweltbundesamt.at

These emerging technologies, particularly those linked to renewable feedstocks and electrification, could enable the development of smaller-scale, flexible chemical plants located closer to end-users, potentially disrupting the traditional model of large, centralized production facilities. google.com

Chemical Reactivity and Mechanistic Investigations of Nitric Acid

Oxidation Reactions Driven by Nitric Acid

This compound is a powerful oxidizing agent, a property derived from the +5 oxidation state of its nitrogen atom, which is the highest possible for nitrogen. chemicals.co.uk This makes it an excellent electron acceptor in oxidation-reduction reactions. postapplescientific.com The oxidizing strength of this compound is influenced by its concentration; generally, concentrated this compound is a stronger oxidizing agent, often producing nitrogen dioxide (NO₂), while dilute this compound reactions may yield nitric oxide (NO). wikipedia.orgdoubtnut.com Its potent oxidizing nature allows it to react with a wide array of substances, including metals, non-metals, and organic compounds, with some reactions being explosive. wikipedia.orgosti.gov

This compound reacts with and dissolves most metals, with the notable exceptions of noble metals like gold and platinum. wikipedia.orgunacademy.com The reaction products are dependent on the metal's reactivity, the acid's concentration, and the temperature. wikipedia.orgdoubtnut.com Unlike other acids that typically produce hydrogen gas upon reaction with metals, this compound's strong oxidizing power usually oxidizes the hydrogen produced to water, while the this compound itself is reduced to various nitrogen oxides such as NO, NO₂, N₂O, or even ammonia (B1221849) (NH₃). doubtnut.com

For instance, copper, a less electropositive metal, reacts with dilute this compound at ambient temperatures to form copper(II) nitrate (B79036), nitric oxide, and water. wikipedia.org With more concentrated this compound, the primary nitrogen product is nitrogen dioxide. wikipedia.org

Reaction of Copper with Dilute this compound: 3Cu + 8HNO₃ → 3Cu(NO₃)₂ + 2NO + 4H₂O wikipedia.org

Reaction of Copper with Concentrated this compound: Cu + 4HNO₃ → Cu(NO₃)₂ + 2NO₂ + 2H₂O wikipedia.org

While most metals form nitrates, some metalloids and metals are oxidized to their oxides. wikipedia.org For example, tin, arsenic, and antimony react to form SnO₂, As₂O₅, and Sb₂O₅, respectively. wikipedia.org

This compound is capable of oxidizing most non-metallic elements, such as carbon, sulfur, phosphorus, and iodine, to their highest oxidation states, typically forming the corresponding oxoacids. chemicals.co.ukwikipedia.orgquora.com These reactions with concentrated this compound usually produce nitrogen dioxide. wikipedia.org

Examples of this compound Reactions with Non-Metals:

Carbon: C + 4HNO₃ → CO₂ + 4NO₂ + 2H₂O quora.com

Sulfur: S + 6HNO₃ → H₂SO₄ + 6NO₂ + 2H₂O quora.com

Phosphorus: P + 5HNO₃ → H₃PO₄ + 5NO₂ + H₂O quora.com

Iodine: I₂ + 10HNO₃ → 2HIO₃ + 10NO₂ + 4H₂O quora.com

The reaction of this compound with organic compounds can be vigorous and even explosive. wikipedia.org It acts as both an oxidizing and nitrating agent. osti.gov The oxidation of organic materials by this compound is often initiated by the presence of reduced nitrogen oxide species like nitrogen dioxide (NO₂) and nitrous acid (HNO₂). researchgate.net Direct oxidation of many organic compounds by this compound can be slow, but the presence of these species can generate organic radicals, which accelerates the reaction. researchgate.netiaea.org For many oxygenated organic compounds, the attack by NO₂ can be a first-order reaction. iaea.org

Many oxidation reactions involving this compound exhibit autocatalysis, where a product of the reaction acts as a catalyst for the reaction itself. researchgate.nettandfonline.com This is often characterized by an induction period followed by a rapid reaction phase. tandfonline.comroyalholloway.ac.uk The key species in this autocatalytic cycle is often nitrous acid (HNO₂). researchgate.net Even very small initial concentrations of nitrous acid can significantly shorten the induction period. researchgate.nettandfonline.com The general mechanism involves the production of two moles of nitrous acid for every one mole consumed, leading to an exponential increase in the reaction rate. researchgate.net

The kinetics of these reactions have been studied, and the rate of reaction is often found to be proportional to the square of the nitrous acid concentration, suggesting that dinitrogen trioxide (N₂O₃), formed from nitrous acid, is a key oxidizing entity. royalholloway.ac.uk

In continuous-flow stirred tank reactors (CSTRs), which are open systems, autocatalytic this compound oxidations can exhibit bistability. tandfonline.combrandeis.edu This means that for a given set of external conditions (like flow rate and reactant concentrations), the system can exist in two different stable steady states. tandfonline.combrandeis.edu One state is typically characterized by a low reaction rate, while the other has a high reaction rate. The system can be switched between these two states by temporarily changing the conditions.

In unstirred systems, the autocatalytic nature of this compound oxidations can lead to the propagation of chemical waves. tandfonline.combrandeis.edu These are visible fronts of chemical reaction that travel through the medium. fsu.edu For example, when a low-carbon steel plate is covered with a thin layer of this compound, waves of dissolution can be observed propagating across the surface. fsu.eduresearchgate.net These waves are a result of the interplay between the autocatalytic reaction and the diffusion of the chemical species. fsu.edu The propagation velocity of these waves can be on the order of centimeters per second. fsu.edu The shape of these waves can vary, with observations of spiral waves and serpentine (B99607) patterns. fsu.eduresearchgate.net The existence of these waves is dependent on factors such as the concentration of the this compound and the thickness of the liquid layer. researchgate.net

Autocatalytic Oxidation Phenomena and Reaction Kinetics

Bistability in Open Systems

Nitration Chemistry Mediated by this compound

This compound is a fundamental reagent for nitration, the process of introducing a nitro group (-NO₂) into an organic compound. wikipedia.orgfishersci.com These reactions are crucial for the synthesis of many important materials, including explosives like nitroglycerin and trinitrotoluene (TNT). wikipedia.org

The nitration of aromatic compounds, such as benzene (B151609) and toluene (B28343), typically involves an electrophilic aromatic substitution mechanism. nih.govnih.govfishersci.sesolvo-chem.com In these reactions, this compound is usually used in a mixture with concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the this compound, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active nitrating agent that attacks the aromatic ring.

Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitration of alcohols and polyols, such as glycerol, and carbohydrates like cellulose, proceeds via the formation of nitrate esters. wikipedia.org These reactions are also typically carried out in the presence of sulfuric acid.

Due to the exothermic nature of nitration reactions and the potential for the formation of unstable byproducts, careful temperature control is essential to ensure the safe and selective formation of the desired product. wikipedia.org

Synthesis of Nitro-Organic Compounds

The introduction of a nitro group (–NO₂) into an organic molecule, a process known as nitration, is a cornerstone of organic synthesis, and this compound is the primary reagent for this transformation. The resulting nitro-organic compounds are crucial intermediates in the production of dyes, pharmaceuticals, and explosives. allen.inacs.org The method of nitration varies depending on the nature of the organic substrate.

It is important to distinguish between the formation of nitro compounds and nitrate esters. In nitro compounds, the nitrogen atom of the nitro group is directly bonded to a carbon atom (C–NO₂). In contrast, nitrate esters feature an oxygen atom bridging the carbon and nitrogen (C–O–NO₂). The synthesis of nitrate esters, such as nitroglycerin, also utilizes this compound but follows a different reaction pathway. allen.in

Aromatic Nitration: The nitration of aromatic compounds is typically achieved using a "mixed acid" solution, which is a combination of concentrated this compound and concentrated sulfuric acid. allen.inwmo.int The sulfuric acid acts as a catalyst, facilitating the formation of the active nitrating species. For example, benzene is nitrated by treatment with mixed acid, usually at temperatures not exceeding 50°C, to produce nitrobenzene. libretexts.org The presence of activating groups (e.g., hydroxyl, methyl) on the aromatic ring can accelerate the reaction, while deactivating groups (e.g., another nitro group) slow it down. allen.in

Aliphatic Nitration: The nitration of alkanes requires more forcing conditions than aromatic compounds. This reaction is typically carried out in the vapor phase at high temperatures (150–475 °C) using this compound. libretexts.orgnih.govacs.org This process, often called vapor-phase nitration, is less selective than aromatic nitration and can lead to a mixture of nitroalkanes and cleavage of carbon-carbon bonds. nih.govethz.ch For instance, the nitration of propane (B168953) yields a mixture of 1-nitropropane, 2-nitropropane, nitroethane, and nitromethane. nih.gov

Organic Nitrate Formation: While distinct from nitration, the formation of organic nitrates is another key reaction of this compound. For example, research has explored a pathway for the formation of organic nitrates through the reaction of formaldehyde (B43269) with this compound, a process of interest in atmospheric chemistry. masterorganicchemistry.comresearchgate.net

Table 1: Conditions for Synthesis of Nitro-Organic Compounds

| Substrate Type | Typical Reagents | Typical Conditions | Product Example |

|---|---|---|---|

| Aromatic Compound (e.g., Benzene) | Conc. HNO₃ + Conc. H₂SO₄ (Mixed Acid) | ~50 °C | Nitrobenzene |

| Alkane (e.g., Propane) | Conc. HNO₃ | Vapor Phase, 150-475 °C | 1-Nitropropane, 2-Nitropropane, etc. |

| Alcohol (for nitrate ester) | Conc. HNO₃ (+ H₂SO₄) | Controlled, low temperature | Nitroglycerin (from glycerol) |

Mechanistic Pathways of Nitration Reactions

The mechanism of nitration is highly dependent on the substrate. Aromatic and aliphatic compounds undergo nitration through fundamentally different pathways.

Electrophilic Aromatic Substitution: The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comaps.org The key step is the generation of the highly reactive electrophile, the nitronium ion ([NO₂]⁺). In the presence of a strong acid catalyst like sulfuric acid, this compound is protonated and subsequently loses a water molecule to form the linear nitronium ion. wmo.intwikipedia.orgbritannica.com

Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ [NO₂]⁺ + [H₃O]⁺ + 2HSO₄⁻ wikipedia.org

Once formed, the nitronium ion is attacked by the electron-rich π-system of the aromatic ring. wikipedia.orgeuropa.eu This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comaps.org In the final, rapid step, a weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. wikipedia.org

Free-Radical Substitution in Alkanes: In contrast, the vapor-phase nitration of alkanes follows a free-radical mechanism. nih.govcopernicus.org At high temperatures, this compound can initiate a chain reaction involving alkyl radicals. The process is complex and not fully understood, but it is believed to involve the abstraction of a hydrogen atom from the alkane to form an alkyl radical (R•), which then reacts with nitrogen dioxide (NO₂) to form the nitroalkane (R-NO₂). libretexts.orgnih.gov This free-radical pathway explains the formation of multiple products and the occurrence of C-C bond cleavage. ethz.ch

Acid-Base Chemistry of this compound in Diverse Media

This compound's behavior as an acid or a base is critically dependent on the chemical environment.

In Aqueous Solution: In water, this compound is a strong acid, meaning it fully dissociates to produce hydronium ions (H₃O⁺) and nitrate ions (NO₃⁻). wikipedia.orgalliancechemical.com Its pKa is typically reported as less than -1, indicating near-complete dissociation. wikipedia.org However, the strength of strong acids like nitric, hydrochloric, and sulfuric acid is "leveled" in water; they all appear equally strong because they are completely converted to the solvent's cation, H₃O⁺. britannica.com

In Non-Aqueous Solvents: The acid strength of this compound can be differentiated from other acids in less basic solvents. In acetic acid, for example, this compound behaves as a weak acid. britannica.com Its dissociation is much lower than in water, with a Ka of 2.5 × 10⁻⁴ in methanol, compared to about 20 in water. britannica.com

In Superacidic Media: In a medium more acidic than itself, such as pure sulfuric acid or other superacids (defined as acids stronger than 100% H₂SO₄), this compound exhibits basic properties. wikipedia.orglibretexts.orgrsc.org It accepts a proton from the stronger acid, leading to its protonation and subsequent dehydration to form the nitronium ion ([NO₂]⁺). wikipedia.orgbritannica.com This behavior is fundamental to its use in mixed-acid nitration, where sulfuric acid forces this compound to act as a base to generate the required electrophile. libretexts.orgwikipedia.org

Autoprotolysis: Like water, this compound can undergo self-ionization, or autoprotolysis, where one molecule acts as an acid and another as a base. wikipedia.org 2HNO₃ ⇌ [NO₂]⁺ + NO₃⁻ + H₂O wikipedia.org

Formation of this compound Hydrates and Related Species

This compound readily forms solid crystalline hydrates with water, which are of significant interest, particularly in atmospheric science, as they are components of polar stratospheric clouds (PSCs). wmo.intresearchgate.net Two stable hydrates are well-characterized:

This compound Monohydrate (NAM): This hydrate (B1144303) has the formula HNO₃·H₂O. allen.inwikipedia.org Structurally, it is an ionic compound, more accurately described as oxonium nitrate, [H₃O]⁺[NO₃]⁻. aps.orgwikipedia.orgwhy.gr Its melting point is -37.62 °C. nih.gov

This compound Trihydrate (NAT): With the formula HNO₃·3H₂O, this hydrate consists of one molecule of this compound for every three molecules of water. allen.inwikipedia.orgametsoc.org It melts at -18.47 °C and is a key component of Type I polar stratospheric clouds, which provide surfaces for chemical reactions that lead to ozone depletion. wmo.intnih.gov

In addition to the stable NAM and NAT, metastable hydrates such as This compound dihydrate (NAD) , HNO₃·2H₂O, have also been identified and studied, particularly their different crystalline phases (α-NAD and β-NAD). ethz.chresearchgate.nettandfonline.com The formation and stability of these various hydrates depend on temperature and the partial pressures of water and this compound. researchgate.net Spectroscopic and X-ray diffraction studies have been crucial in determining the structures and vibrational modes of these crystalline hydrates. acs.orgaps.orgtandfonline.com

Table 2: Characterized Hydrates of this compound

| Hydrate Name | Formula | Ionic Structure | Melting Point (°C) | Significance |

|---|---|---|---|---|

| This compound Monohydrate (NAM) | HNO₃·H₂O | [H₃O]⁺[NO₃]⁻ | -37.62 nih.gov | Stable solid hydrate. wikipedia.org |

| This compound Dihydrate (NAD) | HNO₃·2H₂O | - | - | Metastable hydrate with multiple phases. researchgate.nettandfonline.com |

| This compound Trihydrate (NAT) | HNO₃·3H₂O | - | -18.47 nih.gov | Component of polar stratospheric clouds. wmo.int |

Nitric Acid in Atmospheric and Environmental Chemistry

Atmospheric Cycling and Fate of Nitric Acid

This compound (HNO₃) is a central molecule in atmospheric chemistry, acting as a significant reservoir for nitrogen oxides (NOx) and playing a crucial role in various atmospheric processes. nih.govcaltech.edu Its formation and removal pathways are key to understanding the distribution of reactive nitrogen and its impact on air quality and climate. While traditionally considered a final sink for reactive nitrogen, recent research highlights its role in recycling more reactive species. acs.orgacs.org

The photochemical behavior of this compound is highly dependent on the specific atmospheric layer and the available solar radiation. nih.gov In the troposphere, its photolysis is relatively slow, but in the stratosphere, it is a more significant process. noaa.gov

The photodissociation of this compound is initiated by the absorption of ultraviolet (UV) radiation. colorado.edu The primary pathway, especially at wavelengths between 200 and 315 nm, leads to the formation of hydroxyl radicals (OH) and nitrogen dioxide (NO₂). nih.govcolorado.edu This reaction can be represented as:

HNO₃ + hν → OH + NO₂ (where hν represents a photon)

This process has a quantum yield (φ) of approximately 1 in the specified wavelength range, indicating high efficiency. colorado.edu Other photodissociation pathways require higher energy (vacuum UV) and are less significant in the lower atmosphere. colorado.edu For instance, the formation of an oxygen atom and nitrous acid (HONO) or a hydrogen atom and a nitrate (B79036) radical (NO₃) occurs at much shorter wavelengths with very low quantum yields. colorado.edu

At an excitation wavelength of 193 nm, which is more relevant to higher atmospheric regions, the primary reaction channels are the formation of OH + NO₂ and O + HONO. researchgate.netresearchgate.net Experimental studies have determined the branching ratio between these two pathways, providing insight into the variety of photochemical decay routes for this compound at high energies. nih.govresearchgate.net

| Wavelength (nm) | Primary Products | Quantum Yield (φ) | Atmospheric Region of Significance |

| 200 - 315 | OH + NO₂ | ≈ 1 | Troposphere and Stratosphere |

| 193 | OH + NO₂ and O + HONO | Branching ratio dependent | Upper Stratosphere / Mesosphere |

| < 266 | O + HONO | 0.03 at 266 nm | Upper Stratosphere / Mesosphere |